2,3-Dimethylpyrazine 1-oxide
Description
2,3-Dimethylpyrazine 1-oxide is an alkylpyrazine derivative characterized by a pyrazine ring substituted with methyl groups at the 2- and 3-positions and an oxygen atom at the 1-position (N-oxide). This compound is of significant interest in organic synthesis and flavor chemistry due to its structural uniqueness and functional versatility. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol. The N-oxide moiety enhances its polarity and reactivity, making it a valuable intermediate in coordination chemistry and biocatalytic processes .
Biocatalytic synthesis using di-iron complexes has been demonstrated as an efficient method for regioselective production of alkylpyrazine N-oxides, including this compound, avoiding the formation of symmetric byproducts . This compound is also implicated in food aroma profiles, though its contribution is less pronounced compared to non-oxidized pyrazines like 2,3-dimethylpyrazine .
Properties
CAS No. |
65464-21-3 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2,3-dimethyl-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C6H8N2O/c1-5-6(2)8(9)4-3-7-5/h3-4H,1-2H3 |
InChI Key |
LQOMCBZFZAESLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C[N+](=C1C)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Flavoring Agent in Food Industry
2,3-Dimethylpyrazine 1-oxide is primarily recognized for its role as a flavoring agent. It is widely used in the food industry due to its unique sensory properties. The compound contributes to the aroma and taste profile of several food products, particularly in:
- Meat Products : Enhances savory flavors.
- Beverages : Commonly used in coffee and chocolate to impart a rich flavor.
- Confectionery : Adds depth to candies and baked goods.
Research indicates that the compound's sensory attributes make it a valuable ingredient in formulating flavors that mimic roasted or nutty notes, essential for products like coffee and chocolate .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. While specific data on this compound is limited, related pyrazines have shown promising results against various pathogens:
- Bacterial Inhibition : Research indicates that certain pyrazine derivatives exhibit bactericidal effects against E. coli at varying concentrations. Although 2,3-dimethylpyrazine itself did not show significant antibacterial activity in some studies, its structural relatives demonstrated considerable efficacy against bacterial colonies .
- Fungal Activity : The compound may also contribute to antifungal properties when combined with other agents, enhancing overall antimicrobial effectiveness in food preservation .
Pharmaceutical Applications
The potential pharmaceutical applications of this compound are under exploration, particularly regarding its effects on cognitive functions and neuroprotection:
- Cognitive Enhancement : Some pyrazines have been linked to improved cognitive abilities in animal models. For instance, studies involving related compounds suggest that they may promote GABAergic activity, which could enhance therapeutic sleep and cognitive performance in rodents .
- Anti-inflammatory Effects : Preliminary research suggests that pyrazine derivatives may possess anti-inflammatory properties by modulating oxidative stress responses in cells. This aspect is crucial for developing treatments for inflammatory diseases .
Chemical Reactions Analysis
Hydrolysis Reactions
The N-oxide group facilitates selective hydrolysis under acidic or basic conditions:
-
Acid-Catalyzed Hydrolysis : Reacts with aqueous HCl to form hydroxylated derivatives. For example, treatment with concentrated HCl yields 1,5-dihydroxy-3,6-dimethylpyrazin-2(1H)-one 4-oxide, structurally related to pulcherriminic acid .
-
Base-Catalyzed Hydrolysis : Alkaline conditions (e.g., NaOH) lead to partial deoxygenation or ring-opening products, though reactivity is slower compared to acid .
Key Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acid hydrolysis | HCl (conc.), reflux | 1,5-Dihydroxy-3,6-dimethylpyrazin-2(1H)-one 4-oxide |
| Base hydrolysis | NaOH (aq.), 60°C | Partially deoxygenated intermediates |
Displacement Reactions
The N-oxide enhances susceptibility to nucleophilic substitution, particularly at activated positions:
-
Alkoxide Displacement : Reacts with alkoxide ions (e.g., NaOCH₃) to replace labile substituents (e.g., chlorine) with alkoxy groups. For instance, 2-chloro-3,6-dimethylpyrazine 1-oxide reacts with methoxide to form 2-methoxy derivatives .
-
Halogen Exchange : Chlorine atoms in dihalogenated analogs are selectively displaced by nucleophiles like amines or thiols .
Oxidative Deoxygenation
The N-oxide group can be reductively removed under controlled conditions:
-
Trifluoroperacetic Acid Oxidation : Converts 2-chloro-3,6-dimethylpyrazine 1-oxide to the di-N-oxide, which undergoes further deoxygenation to yield 2-chloro-3,6-dimethylpyrazine 1-oxide .
-
Catalytic Hydrogenation : Using H₂/Pd-C removes the oxide group, regenerating the parent pyrazine.
Mechanistic Insight :
The deoxygenation involves radical intermediates or acid-catalyzed pathways, depending on the reagent .
Electrophilic Substitution
The electron-deficient pyrazine ring undergoes electrophilic reactions at specific positions:
-
Nitration/Sulfonation : Directed by the N-oxide group, substitutions occur preferentially at the 5- and 6-positions due to resonance stabilization.
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes used in catalysis.
Biotransformation
In biological systems, methylpyrazine derivatives undergo oxidative metabolism:
-
Side-Chain Oxidation : Methyl groups are oxidized to carboxylic acids (e.g., pyrazine-2-carboxylic acid) .
-
Ring Hydroxylation : Minor pathway observed under enzymatic conditions, yielding hydroxylated metabolites .
Stability and Byproduct Formation
-
Thermal Decomposition : At elevated temperatures (>200°C), degradation produces volatile compounds like CO and NH₃ .
-
Photolysis : UV exposure leads to radical intermediates and dimerization products .
Critical Analysis
-
Synthetic Utility : The N-oxide group serves as a directing group for regioselective substitutions, enabling access to substituted pyrazines for pharmaceuticals and agrochemicals .
-
Limitations : Hydrolysis and oxidative reactions often require stringent conditions (e.g., anhydrous solvents, inert atmospheres) to suppress side reactions .
Comparison with Similar Compounds
Food and Flavor Industry
- This compound : Less prevalent in food aromas; detected in trace amounts in fermented products .
- Non-oxidized pyrazines: Dominant in roasted coffee, soy sauce, and sunflower seeds. For example, 2,3-dimethylpyrazine contributes to "nutty" and "earthy" notes, with concentrations up to 555 µg/kg in dried mushrooms .
- Trimethylpyrazines : Higher odor activity values (OAVs) in soy sauce aroma-type baijiu (e.g., 2,3,5-trimethylpyrazine OAV = 0.4–2.4) .
Coordination Chemistry
- This compound : Forms stable complexes with copper(I) chloride, creating layered or chain structures .
- Non-oxidized pyrazines: Less reactive in metal coordination due to the absence of the N-oxide group.
Microbial and Thermal Stability
- N-oxides: More resistant to thermal degradation than non-oxidized pyrazines. For instance, 2,3-dimethylpyrazine decreases in concentration during dark coffee roasting, while its N-oxide derivatives remain stable .
- Microbial metabolism: Glutamicibacter and Actinomycetes correlate with the production of 2,3-dimethylpyrazine in fermented products, but N-oxides require specialized oxidative pathways .
Q & A
Basic: What are the optimal synthetic routes for 2,3-Dimethylpyrazine, and how can purity challenges be addressed?
2,3-Dimethylpyrazine is synthesized via catalytic dehydration of ethylenediamine and 2,3-butanedione, yielding ~66% purity with by-products like 2,3-dimethyl-5,6-dihydropyrazine and 2,3,5,6-tetramethylpyrazine . To maximize purity, fractional distillation or preparative gas chromatography (HRGC) is recommended. Secondary components can complicate NMR analysis, necessitating mass spectrometry (HRGC-EI-MS) for characterization .
Advanced: How does isotopic fractionation during synthesis impact stable isotope analysis (SIA) of alkylpyrazines?
Multi-element SIA (δ¹⁵N, δ²H, δ¹³C) tracks isotopic signatures of reactants (e.g., ethylenediamine, 2,3-butanedione) and products. Contradictions in isotopic values may arise from kinetic isotope effects during dehydration. Controlled reaction conditions (e.g., temperature, catalyst loading) minimize fractionation, ensuring reproducibility in SIA for authenticity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
